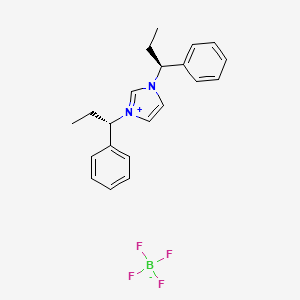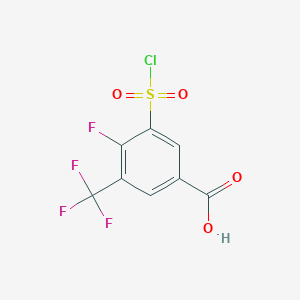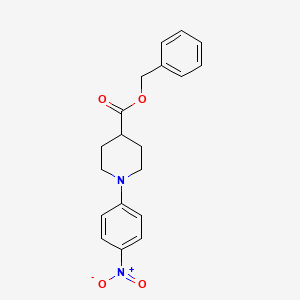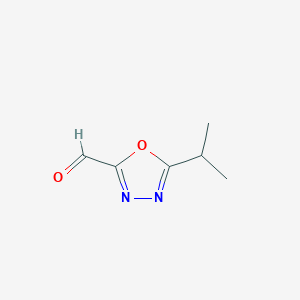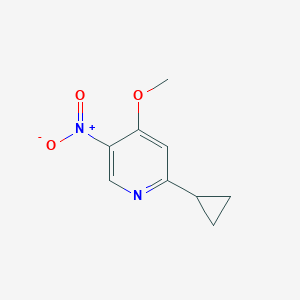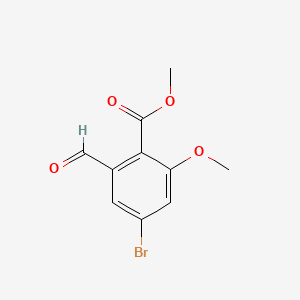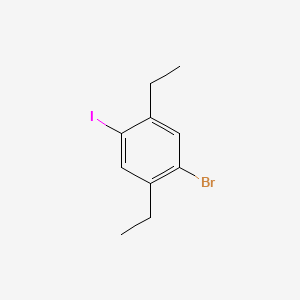![molecular formula C23H25N3O B15362467 4-(1-Cyclohexen-1-yl)-1-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine](/img/structure/B15362467.png)
4-(1-Cyclohexen-1-yl)-1-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a methoxybenzyl group, a phenyl group, and a pyrazol-5-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine typically involves multiple steps, starting with the formation of the cyclohexene ring One common approach is the reaction of cyclohexanone with a suitable reagent to form the cyclohexene derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-(cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the pyrazol-5-amine moiety allows it to bind to enzymes or receptors, modulating their activity. The phenyl and methoxybenzyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
4-(Cyclohex-1-en-1-yl)-3-methylbutan-1-ol
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol
Morpholine, 4-(1-cyclohexen-1-yl)-
Uniqueness: 4-(Cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
This comprehensive overview highlights the significance of 4-(cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine in scientific research and industry. Its diverse applications and unique properties make it a compound of interest for future studies and developments.
Properties
Molecular Formula |
C23H25N3O |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)-2-[(4-methoxyphenyl)methyl]-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C23H25N3O/c1-27-20-14-12-17(13-15-20)16-26-23(24)21(18-8-4-2-5-9-18)22(25-26)19-10-6-3-7-11-19/h3,6-8,10-15H,2,4-5,9,16,24H2,1H3 |
InChI Key |
QJWDUAZRYYRXTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)C4=CCCCC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B15362386.png)
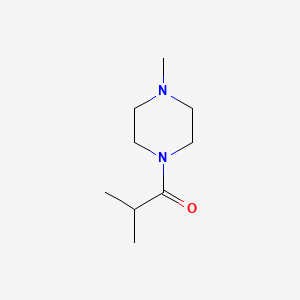
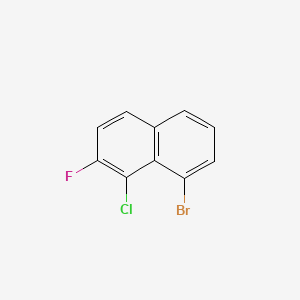
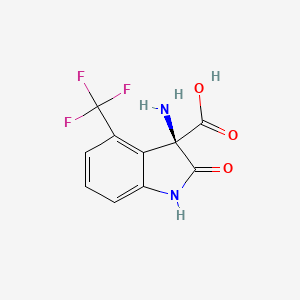
![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)
